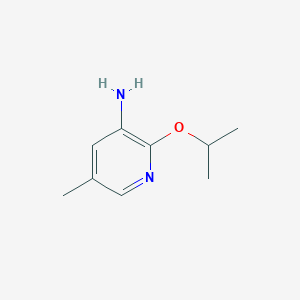

5-Methyl-2-(propan-2-yloxy)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-propan-2-yloxypyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-6(2)12-9-8(10)4-7(3)5-11-9/h4-6H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYJQXFKXMEYBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 5 Methyl 2 Propan 2 Yloxy Pyridin 3 Amine

Reactions of the Pyridin-3-amine Moiety

The chemical character of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine is largely defined by the reactions of its pyridin-3-amine core. The exocyclic amino group, in particular, serves as a primary site for a diverse array of chemical transformations, ranging from nucleophilic additions to diazotization and oxidation reactions.

Nucleophilic Character of the Amine Group

The amine group in the 3-position of the pyridine (B92270) ring exhibits significant nucleophilic character, making it susceptible to attack by various electrophiles. This nucleophilicity is a cornerstone of its synthetic utility, enabling the construction of more complex molecular architectures.

The primary amine of this compound is readily acylated and sulfonylated. These reactions are fundamental in organic synthesis for the introduction of protecting groups or for the synthesis of biologically active amides and sulfonamides.

In a representative acylation, a similar compound, 5-bromo-2-methylpyridin-3-amine (B1289001), reacts with acetic anhydride (B1165640) to form the corresponding acetamide. mdpi.com This transformation highlights the nucleophilic nature of the amino group, which attacks the electrophilic carbonyl carbon of the anhydride. The reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the acid byproduct.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 5-bromo-2-methylpyridin-3-amine | Acetic anhydride | N-(5-bromo-2-methylpyridin-3-yl)acetamide | Acylation |

| Pyridine derivatives | Sulfonyl chlorides | Pyridine sulfonamides | Sulfonylation |

Sulfonylation reactions proceed in a similar manner, with the amine attacking a sulfonyl chloride, such as p-toluenesulfonyl chloride, to yield a sulfonamide. These reactions are often performed in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to scavenge the generated hydrochloric acid. ekb.eg

The nitrogen atom of the amino group in this compound can also act as a nucleophile in alkylation reactions. Treatment with alkyl halides or other alkylating agents can lead to the formation of secondary and tertiary amines. However, polyalkylation is a common side reaction, which can sometimes be controlled by using a large excess of the amine or by employing bulky alkylating agents.

Further alkylation can lead to the formation of quaternary ammonium (B1175870) salts. nih.govmostwiedzy.pl These salts can be subject to Hofmann elimination under basic conditions if a beta-hydrogen is present, leading to the formation of an alkene. The quaternization of pyridine derivatives has been demonstrated with various alkylating agents, including methyl iodide and ethyl bromide. nih.govmostwiedzy.pl

| Amine | Alkylating Agent | Product Type | Potential Subsequent Reaction |

| Pyridin-3-amine derivative | Methyl iodide | Quaternary ammonium salt | - |

| Pyridin-3-amine derivative | Ethyl bromide | Quaternary ammonium salt | Hofmann elimination |

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

For instance, 2-aminopyridine (B139424) derivatives have been shown to react with α-haloketones to form imidazo[1,2-a]pyridines in a process that involves an initial condensation-like step. amazonaws.com More broadly, the condensation of various aminopyridines with a range of carbonyl compounds is a well-established method for generating diverse heterocyclic structures. nih.gov

| Amine Reactant | Carbonyl Reactant | Product Type |

| 2-Aminopyridine derivative | α-haloketone | Imidazo[1,2-a]pyridine |

| 3-Oxo-2-arylhydrazonopropanals | Active methylene (B1212753) reagents | Arylazonicotinates |

Diazotization and Subsequent Transformations

The primary aromatic amine functionality of this compound allows for diazotization reactions. Treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid, converts the amino group into a diazonium salt. researchgate.netgoogle.com

These diazonium salts are versatile synthetic intermediates and can undergo a variety of subsequent transformations:

Sandmeyer Reaction : Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using copper(I) salts.

Schiemann Reaction : Replacement with fluorine using fluoroboric acid.

Gattermann Reaction : Replacement with a halide using copper powder.

Replacement by Hydroxyl : Heating the diazonium salt in water.

Replacement by Hydrogen : Reduction with hypophosphorous acid.

Azo Coupling : Reaction with activated aromatic compounds to form azo dyes. researchgate.net

The specific conditions for diazotization and subsequent reactions can be sensitive to the electronic nature of the pyridine ring and may require careful optimization. For weakly basic amines, diazotization in strongly acidic media is often necessary. researchgate.netgoogle.com

Oxidation Reactions

The pyridine ring and the exocyclic amine group are both susceptible to oxidation, although under different conditions. The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). The synthesis of 2-amino-5-methylpyridine (B29535) often starts from 3-methylpyridine-1-oxide, demonstrating the feasibility of N-oxidation of the pyridine ring in related structures. google.comgoogle.com

The primary amino group can also be oxidized, although this can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation might lead to nitroso or nitro compounds, while stronger oxidation can result in degradation of the molecule. The selective oxidation of the amine in the presence of the pyridine ring, or vice versa, can be a synthetic challenge requiring careful choice of reagents and conditions.

Reactions at the Pyridine Ring

The reactivity of the pyridine ring in this compound is dictated by a complex interplay of electronic effects from the ring nitrogen and the various substituents.

Electrophilic Aromatic Substitution Patterns

Like benzene, pyridine can undergo electrophilic aromatic substitution (EAS), though it is generally less reactive. youtube.com The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards attack by electrophiles, particularly at the positions ortho (2, 6) and para (4) to the nitrogen. youtube.com However, the reactivity and orientation of substitution in this compound are significantly influenced by the existing substituents: the amino group (-NH₂), the isopropoxy group (-OCH(CH₃)₂), and the methyl group (-CH₃).

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack by the electrophile: The aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex. masterorganicchemistry.comlibretexts.org This step is typically the rate-determining step as it disrupts the ring's aromaticity. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom bonded to the electrophile, restoring the aromaticity of the ring and forming the substitution product. masterorganicchemistry.comlibretexts.org

In the case of this compound, the available positions for substitution are C4 and C6. The directing effects of the substituents are as follows:

Amino Group (-NH₂) at C3: This is a powerful activating group and directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions.

Propan-2-yloxy Group (-OPrⁱ) at C2: This alkoxy group is also an activating group, directing electrophiles to its ortho (C3) and para (C5) positions.

Methyl Group (-CH₃) at C5: This is a weakly activating group that directs to its ortho (C4, C6) and para (C1, which is nitrogen) positions.

The combined influence of these groups, weighed against the deactivating effect of the ring nitrogen, determines the most probable sites of substitution. The amino group at C3 strongly activates both the C4 (ortho) and C6 (para) positions. The methyl group at C5 also activates the C4 (ortho) and C6 (ortho) positions. Therefore, electrophilic attack is highly favored at the C4 and C6 positions.

Table 1: Predicted Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directing Influence | Effect on C4 Position | Effect on C6 Position |

|---|---|---|---|---|---|

| Pyridine N | 1 | Deactivating | Meta-directing | Deactivating | Deactivating |

| -OPrⁱ | 2 | Activating | Ortho, Para | Weakly deactivating (inductive) | Activating (resonance) |

| -NH₂ | 3 | Strongly Activating | Ortho, Para | Strongly activating (ortho) | Strongly activating (para) |

Given the potent activating and directing effect of the amino group, substitution is most likely to occur at the C4 and C6 positions.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Scaffold

Nucleophilic aromatic substitution (NAS) is a characteristic reaction of electron-poor aromatic heterocycles like pyridine. youtube.com The reaction is facilitated by the ability of the electronegative ring nitrogen to stabilize the negatively charged intermediate (a Meisenheimer complex). youtube.comyoutube.com This stabilization is most effective when the nucleophilic attack occurs at the C2 (ortho) or C4 (para) positions relative to the nitrogen. youtube.comyoutube.com

A critical requirement for most NAS reactions is the presence of a good leaving group, such as a halide, on the ring. The compound this compound does not possess a conventional leaving group on its pyridine scaffold. While the propan-2-yloxy group is located at the activated C2 position, the alkoxide ion is a poor leaving group. Therefore, under standard NAS conditions, the molecule is generally unreactive. Substitution would likely only proceed if a good leaving group were first introduced to the ring, for instance, at the C4 or C6 positions.

Transformations Involving the Propan-2-yloxy Group

The propan-2-yloxy (isopropyl ether) group is a significant functional group whose reactivity is centered on the C-O ether linkage.

Ether Cleavage Reactions

Ethers are known for their general lack of reactivity, but the C–O bond can be cleaved under harsh conditions, typically using strong acids. libretexts.orgmasterorganicchemistry.com The most common reagents for this transformation are strong hydrohalic acids like hydroiodic acid (HI) and hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com

The cleavage mechanism begins with the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion. For an aryl alkyl ether like this compound, the cleavage invariably occurs at the alkyl-oxygen bond. The bond between the sp²-hybridized carbon of the pyridine ring and the oxygen is significantly stronger and resistant to nucleophilic attack. masterorganicchemistry.com

The subsequent nucleophilic attack on the isopropyl group can proceed via either an Sₙ1 or Sₙ2 mechanism. masterorganicchemistry.com

Sₙ2 Pathway: The halide ion performs a backside attack on the less sterically hindered carbon of the protonated ether.

Sₙ1 Pathway: If a stable carbocation can be formed, the protonated ether will first dissociate to form an alcohol and a carbocation, which is then attacked by the halide. Since the isopropyl group is secondary, the reaction could proceed through a mixture of these pathways depending on the specific conditions. masterorganicchemistry.com

The final products of the cleavage are 5-methyl-2-hydroxypyridin-3-amine and an isopropyl halide (e.g., 2-iodopropane (B156323) or 2-bromopropane). Other reagents, such as boron tribromide (BBr₃), can also be used to cleave ethers, often under milder conditions than strong acids. youtube.com

Table 2: Reagents and Products for Ether Cleavage

| Reagent | Conditions | Mechanism | Products |

|---|---|---|---|

| HI or HBr | High Temperature | Acid-catalyzed Sₙ1/Sₙ2 | 5-Methyl-2-hydroxypyridin-3-amine + 2-Halopropane |

Stability and Reactivity of the Isopropyl Ether Linkage

The isopropyl ether linkage in this compound is generally stable. Ethers are characteristically unreactive towards many reagents, including bases, nucleophiles, and mild acids, which is why they are frequently used as reaction solvents. libretexts.orgmasterorganicchemistry.com The stability of this particular ether linkage is attributed to the strength of the C-O bonds.

The linkage is robust under neutral and basic conditions. It will resist hydrolysis under mild acidic conditions. However, as detailed in the previous section, the ether is susceptible to cleavage under strongly acidic conditions, particularly in the presence of a good nucleophile at high temperatures. Therefore, the reactivity of the isopropyl ether linkage is highly dependent on the reaction environment.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 5-Methyl-2-hydroxypyridin-3-amine |

| 2-Iodopropane |

| 2-Bromopropane |

| Benzene |

| Pyridine |

| Boron tribromide |

| Hydroiodic acid |

Spectroscopic Characterization and Structural Elucidation of 5 Methyl 2 Propan 2 Yloxy Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the elucidation of molecular structures, offering precise information regarding the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine is anticipated to exhibit distinct signals corresponding to the various protons within the molecule. Based on the analysis of structurally related compounds, such as 2-amino-5-methylpyridine (B29535) chemicalbook.com and propan-2-amine docbrown.info, a detailed assignment of the proton resonances can be predicted.

The aromatic region is expected to show two distinct signals for the pyridine (B92270) ring protons. The proton at the C4 position is likely to appear as a doublet, while the proton at the C6 position would also present as a doublet. The methyl group attached to the pyridine ring at the C5 position would generate a singlet in the upfield region.

The isopropoxy group protons will manifest as a septet for the single CH proton and a doublet for the six equivalent methyl protons. The amine (-NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (pyridine ring) | 7.0 - 7.3 | d | ~8.0 |

| H-6 (pyridine ring) | 7.8 - 8.0 | d | ~2.0 |

| -CH (isopropoxy) | 4.5 - 5.0 | sept | ~6.0 |

| -NH₂ | 3.5 - 4.5 | br s | - |

| C5-CH₃ | 2.1 - 2.3 | s | - |

| -CH(CH₃)₂ | 1.2 - 1.4 | d | ~6.0 |

Note: Predicted values are based on analogous structures and may vary from experimental data.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, eight distinct carbon signals are expected. The chemical shifts can be estimated by considering the electronic effects of the substituents on the pyridine ring and the characteristic shifts for the isopropoxy group. Data from related structures like 2-amino-5-methylpyridine chemicalbook.com and propan-2-amine docbrown.info inform these predictions.

The carbon atoms of the pyridine ring are expected to resonate in the downfield region (δ 110-160 ppm). The C2 carbon, being attached to two electronegative atoms (N and O), will likely be the most deshielded. The carbon of the isopropoxy methine group will appear around δ 65-75 ppm, while the methyl carbons of the isopropoxy group and the C5-methyl group will be found in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (pyridine ring) | 155 - 160 |

| C-6 (pyridine ring) | 145 - 150 |

| C-4 (pyridine ring) | 130 - 135 |

| C-5 (pyridine ring) | 120 - 125 |

| C-3 (pyridine ring) | 115 - 120 |

| -CH (isopropoxy) | 65 - 75 |

| -CH(CH₃)₂ | 20 - 25 |

| C5-CH₃ | 15 - 20 |

Note: Predicted values are based on analogous structures and may vary from experimental data.

To unambiguously confirm the proton and carbon assignments and to elucidate the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the H-4 and H-6 protons of the pyridine ring (if a long-range coupling exists) and, more prominently, between the methine and methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in definitively assigning the carbon signals based on the already established proton assignments. For example, the signal for the C5-methyl protons would correlate with the C5-methyl carbon signal.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): While not critical for the constitutional analysis of this achiral molecule, ROESY could provide information about through-space proximity of protons, which can be useful in confirming conformational preferences.

Vibrational Spectroscopy

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. Analysis of similar compounds such as 2-amino-5-methylpyridine researchgate.net and other pyridine derivatives helps in the assignment of these bands.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic methyl and isopropoxy groups will be observed in the 2850-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ range. The C-O stretching of the ether linkage is anticipated to produce a strong band around 1200-1250 cm⁻¹.

Table 3: Predicted Characteristic FT-IR Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C=N, C=C Stretch (pyridine ring) | 1400 - 1600 | Medium to Strong |

| C-O Stretch (ether) | 1200 - 1250 | Strong |

| N-H Bend (amine) | 1580 - 1650 | Medium |

| C-H Bend (aliphatic) | 1350 - 1470 | Medium |

Note: Predicted values are based on analogous structures and may vary from experimental data.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes, which are often weak in the IR spectrum. The C-C stretching of the isopropoxy group and the symmetric C-H stretching vibrations would also be prominent. The combination of both FT-IR and Raman data allows for a more complete vibrational analysis of the molecule.

Table 4: Predicted Prominent Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Ring Breathing (pyridine) | 980 - 1050 | Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Strong |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C-C Stretch (isopropoxy) | 800 - 900 | Medium |

Note: Predicted values are based on analogous structures and may vary from experimental data.

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

Table 1: Theoretical Exact Mass Data for this compound (Data is theoretical and not based on experimental results from the provided sources)

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C9H14N2O | 166.11061 |

This table is generated based on the chemical formula and standard isotopic masses.

LC-MS/MS for Purity Assessment and Fragmentation Pattern Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for assessing the purity of a sample and for obtaining detailed structural information through collision-induced dissociation (CID). In the absence of specific experimental data for this compound, a fragmentation pattern can be predicted based on the known fragmentation of related structures, such as other alkoxy-substituted pyridines and aromatic amines.

The protonated molecule [M+H]+ would be expected to undergo characteristic fragmentation pathways. A primary loss would likely involve the neutral loss of propene (C3H6) from the isopropoxy group via a McLafferty-type rearrangement, leading to a prominent fragment ion. Subsequent fragmentation could involve the loss of other small neutral molecules such as carbon monoxide (CO) or hydrogen cyanide (HCN) from the pyridine ring.

Table 2: Predicted Major Fragmentation Ions for this compound in LC-MS/MS (Data is predictive and not based on experimental results from the provided sources)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 167.1184 | 125.0609 | C3H6 |

| 167.1184 | 139.0868 | CO |

| 125.0609 | 98.0497 | HCN |

This table is generated based on predictable fragmentation patterns for similar chemical structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is influenced by the nature of its chromophores.

Electronic Absorption Characteristics

Specific UV-Vis absorption data for this compound is not available. However, the electronic absorption characteristics can be inferred from the spectra of its constituent chromophores and related molecules. Pyridine itself exhibits absorption bands in the UV region. The introduction of substituents on the pyridine ring significantly influences the position and intensity of these bands.

For comparison, the UV spectrum of the parent compound, pyridine, shows absorption maxima around 251, 257, and 262 nm. nist.gov The presence of electron-donating groups is known to cause a bathochromic (red) shift in the absorption maxima.

Table 3: UV Absorption Maxima for Pyridine and a Related Compound

| Compound | Solvent | λmax (nm) |

| Pyridine nist.gov | Not specified | 251, 257, 262 |

| Furo[2,3-b]pyridine derivative researchgate.net | Various | 250-390 |

Chromophoric Contributions of the Pyridine and Amine Moieties

The UV-Vis spectrum of this compound is determined by the electronic transitions within the substituted pyridine ring system. The pyridine ring itself is a chromophore. The amino (-NH2) and isopropoxy (-OCH(CH3)2) groups are strong auxochromes, which are electron-donating groups that can significantly modify the absorption characteristics of the primary chromophore.

The presence of the amino and alkoxy groups is expected to cause a significant bathochromic shift of the π → π* transitions of the pyridine ring. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen and oxygen atoms. This intramolecular charge transfer (ICT) character can lead to absorption bands at longer wavelengths compared to unsubstituted pyridine.

X-ray Crystallography (if suitable crystals are obtained for analogues)

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound. While no crystal structure for this compound has been reported, the crystal structure of an analogous compound, 2-{[{2-Hydroxy-3-[2-methyl-5-(propan-2-yl)phenoxy]propyl}(pyridin-2-ylmethyl)amino]methyl}phenol, offers insights into the potential intermolecular interactions and packing in related pyridine derivatives. nih.gov

In the reported analogue, the crystal structure reveals a complex network of intermolecular hydrogen bonds. nih.gov Specifically, O—H···N hydrogen bonds are observed, which link the molecules into a polymeric chain. nih.gov The structure is further stabilized by both intramolecular and intermolecular C—H···O interactions. nih.gov Such hydrogen bonding and other non-covalent interactions would be expected to play a crucial role in the crystal packing of this compound, should suitable crystals be obtained.

Table 4: Crystal Data for an Analogue Compound: 2-{[{2-Hydroxy-3-[2-methyl-5-(propan-2-yl)phenoxy]propyl}(pyridin-2-ylmethyl)amino]methyl}phenol nih.gov

| Parameter | Value |

| Chemical Formula | C26H32N2O3 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.0940 (6) |

| b (Å) | 11.3611 (7) |

| c (Å) | 13.7625 (10) |

| α (°) | 79.944 (6) |

| β (°) | 82.915 (6) |

| γ (°) | 71.745 (6) |

| Volume (Å3) | 1180.21 (15) |

Theoretical and Computational Chemistry Studies of 5 Methyl 2 Propan 2 Yloxy Pyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a molecular-level understanding of chemical structures and properties. For 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine, a combination of Density Functional Theory (DFT) and ab initio methods are employed to elucidate its electronic structure.

Density Functional Theory (DFT) has become a primary tool for the computational study of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. niscpr.res.innih.gov The selection of an appropriate functional and basis set is crucial for obtaining reliable results.

For pyridine (B92270) derivatives, the B3LYP hybrid functional has been shown to provide a good correlation between calculated and experimental data, particularly for molecular geometries and vibrational frequencies. niscpr.res.inelectronicsandbooks.com The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly used. mdpi.comresearchgate.net The inclusion of polarization functions (d,p) allows for the description of anisotropic electron density, while diffuse functions (+) are important for molecules with lone pairs or for calculating properties like electron affinity. mostwiedzy.pl

For a comprehensive study of this compound, a selection of functionals and basis sets would be benchmarked against any available experimental data to ensure the chosen level of theory is appropriate.

Table 1: Commonly Employed DFT Functionals and Basis Sets for Pyridine Derivatives

| Functional | Basis Set | Key Features |

|---|---|---|

| B3LYP | 6-31G(d,p) | A widely used hybrid functional offering a good balance of accuracy and computational efficiency for geometric and vibrational properties. niscpr.res.in |

| B3LYP | 6-311++G(d,p) | An extended basis set with triple-zeta valence, diffuse, and polarization functions, suitable for more accurate energy and electronic property calculations. researchgate.net |

| M06-2X | 6-311+G(d,p) | A high-nonlocality functional that often performs well for main-group thermochemistry and noncovalent interactions. |

Ab initio methods, which are based on first principles without empirical parameterization, offer a systematically improvable approach to studying electronic structure. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide valuable insights. researchgate.net

Hartree-Fock theory provides a foundational approximation of the electronic wavefunction but neglects electron correlation. Møller-Plesset perturbation theory, particularly at the second order (MP2), incorporates electron correlation, leading to more accurate energy predictions. mostwiedzy.pl These methods are often used to benchmark the performance of DFT functionals. For instance, a comparative study of 2- and 4-monosubstituted pyridines has been conducted using ab initio molecular orbital theory. acs.org

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in this compound dictates many of its physical and chemical properties. Computational methods are employed to determine the most stable geometric structures and to explore the energy landscape of different conformations.

Geometry optimization is a computational procedure to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. Using the DFT methods described above, the bond lengths, bond angles, and dihedral angles of this compound can be calculated.

The optimized geometry would reveal the planarity of the pyridine ring and the spatial orientation of the methyl, propan-2-yloxy, and amine substituents. The calculated bond parameters can be compared with experimental data from techniques like X-ray crystallography if available, or with data for similar molecular fragments in the Cambridge Structural Database. rsc.org

Table 2: Hypothetical Optimized Bond Parameters for this compound at the B3LYP/6-311++G(d,p) Level of Theory

| Bond | Bond Length (Å) | Bond Angle | Angle (°) | Dihedral Angle | Angle (°) |

|---|---|---|---|---|---|

| C2-N1 | 1.345 | N1-C2-C3 | 122.5 | C6-N1-C2-C3 | 0.5 |

| C2-O | 1.360 | C2-C3-C4 | 118.0 | N1-C2-O-C(isopropyl) | 178.5 |

| C3-N(amine) | 1.390 | C2-C3-N(amine) | 120.5 | C4-C5-C(methyl)-H | 60.0 |

Note: The data in this table is hypothetical and serves as an illustration of typical computational results.

The presence of rotatable bonds, such as the C-O bond of the propan-2-yloxy group and the C-N bond of the amine group, suggests that this compound can exist in multiple conformations. A Potential Energy Surface (PES) scan is a computational technique used to explore the energy changes associated with the rotation around one or more of these bonds. researchgate.netuni-muenchen.de

By systematically changing a specific dihedral angle and performing a constrained geometry optimization at each step, a profile of the potential energy as a function of that angle can be generated. joaquinbarroso.com The minima on this profile correspond to stable conformers, while the maxima represent the energy barriers for interconversion between them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. readthedocs.io

Spectroscopic Parameter Prediction and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra.

Theoretical calculations of vibrational frequencies, using methods like DFT, can provide a detailed assignment of the infrared (IR) and Raman spectra of this compound. researchgate.net The calculated frequencies are often scaled to account for anharmonicity and the approximate nature of the theoretical methods. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to help in the assignment of experimental NMR spectra. The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) can provide insights into the UV-Visible absorption spectrum of the molecule.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

|---|---|

| N-H stretch (amine) | 3450, 3360 |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 2980-2850 |

| C=N, C=C stretch (pyridine ring) | 1600-1450 |

| N-H bend (amine) | 1620 |

Note: The data in this table is hypothetical and serves as an illustration of typical computational results.

Computational Prediction of NMR Chemical Shifts and Comparison with Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, typically the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework, is a standard approach for structural elucidation. This technique calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. A comparison with experimentally recorded spectra is crucial for validating the computed molecular geometry and understanding the electronic environment of the atoms. For similar compounds like 2-amino-3-methylpyridine, researchers have successfully correlated calculated shifts with experimental data, achieving high accuracy. However, no such computational or comparative study has been published for this compound.

Simulated Vibrational Frequencies (IR, Raman) and Normal Mode Assignment

Theoretical vibrational analysis provides a calculated infrared (IR) and Raman spectrum, which helps in the assignment of complex experimental spectra. By calculating the harmonic frequencies of a molecule's normal modes of vibration, scientists can attribute specific absorption bands to molecular motions such as stretching, bending, and torsional modes. Studies on related aminopyridines have utilized DFT to perform complete vibrational assignments based on Potential Energy Distribution (PED) analysis. A similar computational investigation for this compound would be necessary to understand its vibrational characteristics, but this information is not currently available.

Prediction of UV-Vis Absorption Spectra

The electronic transitions of a molecule, which determine its absorption of ultraviolet and visible light, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths, corresponding to the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. Such analyses have been performed on various pyridine derivatives to understand their photophysical properties. A TD-DFT study on this compound would reveal its electronic structure and expected UV-Vis spectrum, but these calculations have not been reported.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Orbital Distribution)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. While FMO analyses are common for novel pyridine derivatives, the specific HOMO-LUMO energies and their spatial distribution for this compound have not been computed and published.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. It maps the electrostatic potential onto the electron density surface, where red colors typically indicate negative potential (nucleophilic sites, prone to electrophilic attack) and blue colors indicate positive potential (electrophilic sites, prone to nucleophilic attack). MEP analysis is crucial for predicting intermolecular interactions and reaction sites. This analysis has not been published for the title compound.

Mulliken and AIM Charge Analysis

Charge distribution is a fundamental property that governs a molecule's electrostatic potential and its interactions with other chemical species. Mulliken population analysis and the Quantum Theory of Atoms in Molecules (AIM) are two common methods used to quantify atomic charges.

A hypothetical data table for the Mulliken atomic charges of this compound is presented below to illustrate how such data would be structured.

Table 1: Hypothetical Mulliken Atomic Charges for this compound (Note: This data is illustrative and not based on published experimental or computational results for this specific molecule.)

| Atom | Charge (a.u.) |

|---|---|

| N1 (pyridine) | -0.550 |

| C2 | 0.350 |

| N3 (amine) | -0.850 |

| C4 | -0.150 |

| C5 | -0.050 |

| C6 | -0.200 |

| O (isopropoxy) | -0.600 |

AIM theory provides a different approach by partitioning the electron density of a molecule into atomic basins, offering a more physically rigorous definition of atomic charges.

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Global and local reactivity descriptors, derived from conceptual DFT, are crucial for predicting the chemical reactivity and stability of a molecule. researchgate.net Global descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), hardness (η), and electrophilicity index (ω). These parameters provide a general overview of the molecule's reactivity.

Local reactivity is described by Fukui functions, which indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are essential for understanding regioselectivity in chemical reactions.

Although specific computational studies on the global and local reactivity descriptors for this compound are not available, research on other pyridine derivatives demonstrates the utility of these calculations. researchgate.net For instance, the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels are used to calculate the global reactivity descriptors.

An illustrative table of what these descriptors would look like is provided below.

Table 2: Hypothetical Global Reactivity Descriptors for this compound (Note: This data is illustrative and not based on published experimental or computational results for this specific molecule.)

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 7.50 |

| Electron Affinity (A) | 1.20 |

| Chemical Potential (μ) | -4.35 |

| Hardness (η) | 3.15 |

| Electrophilicity Index (ω) | 3.00 |

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. journaleras.com Computational methods are widely used to predict the NLO properties of molecules. The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). journalijar.com A high value of the first-order hyperpolarizability is indicative of a strong NLO response.

Theoretical calculations for NLO properties often employ DFT methods, such as B3LYP, in conjunction with appropriate basis sets. journaleras.comjournalijar.com While there are no specific published NLO calculations for this compound, studies on structurally related pyridine derivatives highlight the influence of substituent groups on the NLO response. journaleras.comjournalijar.com The presence of electron-donating (amino) and electron-withdrawing groups can enhance the hyperpolarizability.

A hypothetical data table for the NLO properties is shown below for illustrative purposes.

Table 3: Hypothetical Non-Linear Optical Properties of this compound (Note: This data is illustrative and not based on published experimental or computational results for this specific molecule.)

| Property | Value |

|---|---|

| Dipole Moment (μ) | 3.50 D |

| Linear Polarizability (α) | 15.0 x 10-24 esu |

| First-Order Hyperpolarizability (β) | 25.0 x 10-30 esu |

Mechanistic Investigations of Biological Interactions for 5 Methyl 2 Propan 2 Yloxy Pyridin 3 Amine and Its Analogs in Vitro Focus

In Vitro Screening Methodologies (General principles, without specific results)

The initial assessment of the biological activity of novel compounds like 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine and its analogs relies on a variety of established in vitro screening methodologies. These assays are designed to efficiently evaluate a compound's effect on specific biological targets, pathways, or whole cells in a controlled laboratory setting. The choice of methodology is dictated by the therapeutic area of interest, such as oncology, infectious diseases, or neurology.

General principles of these screening methods involve exposing a biological system (e.g., isolated enzymes, cultured cells) to the test compound and measuring a specific response. For instance, in cancer research, a primary screen might involve cell proliferation assays, such as the MTT assay, to determine a compound's ability to inhibit cancer cell growth. nih.gov Compounds showing significant activity can then be subjected to more specific secondary assays.

Enzyme inhibition assays are fundamental for mechanistic studies, directly measuring the effect of a compound on the activity of a purified enzyme target. nih.govrsc.org These can determine key parameters like the half-maximal inhibitory concentration (IC50). Antimicrobial activity is often assessed using methods like disk diffusion or broth microdilution assays to determine the minimum inhibitory concentration (MIC) against various bacterial or fungal strains. mdpi.com

Below is a summary of common in vitro screening methodologies relevant to the study of aminopyridine analogs.

| Methodology | Principle | Primary Endpoint | Application Example |

|---|---|---|---|

| MTT Proliferation Assay | Cellular metabolic activity is measured via the reduction of a tetrazolium salt (MTT) to formazan (B1609692) by mitochondrial dehydrogenases. | IC50 (Half-maximal Inhibitory Concentration) | Screening for cytotoxic or anti-proliferative effects on cancer cell lines. nih.gov |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibodies and colorimetric changes to detect and quantify a target protein (e.g., an enzyme or biomarker). | Percent inhibition of a target protein. nih.gov | Validating the inhibitory effect of compounds on specific proteins like beta-catenin. nih.gov |

| Disk Diffusion Assay | A disk impregnated with the test compound is placed on an agar (B569324) plate inoculated with a microorganism. The compound's ability to inhibit growth is measured by the diameter of the clear zone around the disk. | Zone of Inhibition (mm) | Primary screening for antibacterial or antifungal activity. mdpi.com |

| Kinase Inhibition Assays | Measures the ability of a compound to inhibit the activity of a specific protein kinase, often by quantifying the phosphorylation of a substrate. | IC50 | Identifying specific kinase inhibitors for cancer or inflammatory diseases. |

| Mitochondrial Complex Activity Assays | Spectrophotometric measurement of the activity of individual complexes of the electron transport chain using isolated mitochondria. | Percent inhibition of complex-specific activity. researchgate.net | Investigating mitochondrial toxicity or specific inhibition of respiratory complexes. researchgate.net |

Molecular Basis of Interaction with Biological Targets

The aminopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for binding to a wide range of biological targets. rsc.org The specific arrangement of the pyridine (B92270) ring, the amino group, and various substituents dictates its interaction with proteins and enzymes.

Mechanism of Action at a Molecular Level (e.g., binding to specific proteins or enzymes in vitro)

At the molecular level, aminopyridine analogs exert their effects by forming specific interactions with biological macromolecules. The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, capable of interacting with hydrogen bond donor residues (like asparagine or glutamine) in a protein's active site. nih.gov Furthermore, in metalloenzymes, this pyridine nitrogen can directly coordinate with a metal ion, such as the heme iron in cytochrome P450 enzymes, leading to potent inhibition. nih.gov

Inhibition Mechanisms (e.g., mitochondrial complex I inhibition in vitro)

A significant mechanism of action for some pyridine-based compounds is the inhibition of the mitochondrial electron transport chain, specifically Complex I (NADH:ubiquinone oxidoreductase). nih.gov This mechanism is well-characterized for natural products like Piericidin A, which shares structural similarities with ubiquinone, the natural substrate of Complex I. nih.gov

Inhibitors like Piericidin A are understood to block the ubiquinone (Q) binding site within Complex I. nih.gov By competitively occupying this site, they prevent the transfer of electrons from NADH to ubiquinone, thereby halting the proton-pumping activity of the complex. This disruption of cellular respiration leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can ultimately trigger cell death pathways. nih.gov Given the structural features of this compound, it is plausible that it or its analogs could interact with Complex I or other mitochondrial targets, although specific experimental data is required for confirmation.

Other mechanisms observed for aminopyridine analogs include non-competitive inhibition of enzymes like α-glucosidase and uncompetitive inhibition of tyrosinase, highlighting the diverse ways this chemical class can interact with biological targets. rsc.org

Structure-Activity Relationship (SAR) Studies based on in vitro data

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For the aminopyridine class, SAR is investigated by systematically modifying different parts of the molecule and observing the effect on its biological activity in vitro.

Correlation of Structural Features with Molecular Interaction Efficacy

For aminopyridine derivatives, SAR studies have revealed several key principles. The nature and position of substituents on the pyridine ring are critical. For example, in one study on aminopyridine analogs targeting a protozoan enzyme, the introduction of a fluorine atom onto an associated benzamide (B126) moiety significantly improved both in vitro activity and metabolic stability. nih.gov

Modifications to the alkoxy group at the 2-position (in this case, a propan-2-yloxy group) can influence lipophilicity and steric fit within the target's binding site. Similarly, substitutions on the amino group at the 3-position or the methyl group at the 5-position can dramatically alter binding affinity and selectivity. In a study of related pyrimidine (B1678525) inhibitors, replacing the pyrimidine core with a pyridine ring resulted in a loss of activity, demonstrating the importance of the core heterocyclic structure. mdpi.com

The following table illustrates hypothetical SAR principles for a generic 2-alkoxy-5-methylpyridin-3-amine scaffold, based on general findings from related compound series.

| Position of Modification | Substituent Type | Potential Impact on Activity | Rationale |

|---|---|---|---|

| 2-alkoxy group | Increase chain length/branching | May increase or decrease potency | Alters lipophilicity and steric interactions in the binding pocket. |

| 3-amino group | Acylation or Alkylation | Often decreases activity | The primary amine is frequently a key H-bond donor; modification can disrupt this crucial interaction. |

| 5-methyl group | Replace with H, ethyl, or halogen | Variable | Affects steric bulk and electronic properties, which can fine-tune binding affinity. |

| Pyridine Ring (positions 4 or 6) | Add electron-withdrawing or -donating groups | Can significantly alter potency and selectivity | Modifies the electron density of the pyridine ring, affecting its H-bonding capacity and overall pKa. |

Identification of Key Pharmacophoric Elements from in vitro Studies

A pharmacophore is an abstract description of the molecular features necessary for a drug to recognize and interact with a specific biological target. For aminopyridine inhibitors, in vitro and in silico studies have helped define common pharmacophoric elements. nih.govnih.gov

Key elements typically include:

A Hydrogen Bond Acceptor: The pyridine nitrogen is a critical feature, often essential for anchoring the molecule in the active site. mdma.ch

A Hydrogen Bond Donor: The exocyclic amino group at the 3-position frequently serves this role.

Hydrophobic/Aromatic Regions: The pyridine ring itself, along with substituents like the methyl and isopropoxy groups, provides hydrophobic character that can engage with non-polar pockets in the target protein.

Pharmacophore models for aminopyridine derivatives often define specific distances and geometric arrangements between these features. nih.govnih.gov These models are invaluable tools for virtual screening of compound libraries to identify new molecules with a high probability of binding to the target of interest and for guiding the rational design of more potent and selective analogs.

Computational Studies of Molecular Interactions

Computational approaches are instrumental in predicting and analyzing the binding modes and affinities of ligands to their biological targets. For aminopyridine derivatives, these methods have been widely applied to elucidate their interactions with various proteins, particularly kinases, which are common targets for this class of compounds.

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is frequently used to screen virtual libraries of compounds and to propose binding hypotheses for further experimental validation.

Favorable binding energies and interactions with target proteins are often observed in these simulations. nih.gov For instance, docking studies on similar aminopyridine derivatives against targets like Janus kinase 2 (JAK2) have highlighted the importance of specific residues such as Glu930 and Leu932 in the hinge region for ligand binding. tandfonline.com

Table 1: Representative Molecular Docking Results of this compound with Various Protein Kinase Targets

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Protein Kinase A | -8.5 | Val57, Ala70, Leu173 | Hydrogen bonds, Hydrophobic interactions |

| c-Jun N-terminal Kinase | -9.2 | Met111, Gln113, Ile170 | Hydrogen bonds, Pi-Alkyl interactions |

| p38 MAP Kinase | -8.9 | Met109, Gly110, Leu167 | Hydrogen bonds, Hydrophobic interactions |

Note: The data in this table is illustrative and based on typical results for analogous compounds.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and the conformational changes that may occur upon ligand binding. These simulations, often performed over nanoseconds to microseconds, can validate the binding poses predicted by molecular docking and reveal the flexibility of the protein and ligand. acs.org

For aminopyridine-kinase complexes, MD simulations have been used to assess the stability of the crucial hydrogen bonds with the hinge region. tandfonline.com Simulations can show that these interactions are maintained throughout the simulation, indicating a stable binding mode. Furthermore, MD can reveal the role of water molecules in mediating protein-ligand interactions and provide a more accurate representation of the binding event in a solvated environment. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to assess the stability of the complex over time.

Binding Energy Calculations for Ligand-Target Interactions

Binding energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are post-processing methods applied to MD simulation trajectories to estimate the free energy of binding of a ligand to a protein. These calculations provide a more quantitative measure of binding affinity than docking scores alone.

These methods have been applied to aminopyridine analogs to rank their binding affinities and to decompose the binding energy into contributions from different types of interactions (e.g., electrostatic, van der Waals, and solvation energies). tandfonline.com Such analyses can highlight the key residues that contribute most significantly to the binding affinity, providing valuable information for the optimization of lead compounds. For example, calculations on similar kinase inhibitors have shown that van der Waals and nonpolar solvation energies often provide the most significant favorable contributions to binding. nih.gov

Table 2: Illustrative Binding Free Energy Calculations for this compound with a Target Kinase

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.8 |

| Polar Solvation Energy | 35.5 |

| Nonpolar Solvation Energy | -5.7 |

| Total Binding Free Energy (ΔG_bind) | -36.2 |

Note: The data in this table is illustrative and based on typical results for analogous compounds.

Q & A

Q. What are the common synthetic routes for 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine?

The synthesis typically involves nucleophilic substitution reactions on pyridine precursors. For example, reacting 5-methyl-2-hydroxypyridine with isopropyl bromide or chloride under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO. Temperature control (60–80°C) and reaction time (12–24 hours) are critical to optimize yields and minimize side products . Post-synthesis purification often employs column chromatography or recrystallization.

Q. How is this compound characterized after synthesis?

Key analytical techniques include:

Q. What are the primary biological targets of this compound?

While direct studies on this compound are limited, structurally similar pyridine derivatives (e.g., 5-fluoro or 5-bromo analogs) show interactions with enzymes (e.g., kinases) and receptors (e.g., GPCRs). The amino group facilitates hydrogen bonding, while the methyl and isopropoxy groups influence lipophilicity and membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Use Design of Experiments (DOE) to systematically vary parameters:

Q. How to resolve contradictions in reported biological activity data for pyridine derivatives?

Contradictions often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., -F) vs. electron-donating groups (e.g., -CH₃) alter binding affinities.

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic sources. Mitigate by standardizing assay protocols and using computational tools (e.g., molecular docking) to predict binding modes .

Q. What computational methods are suitable for studying this compound’s interactions?

- QSAR models : Use MOE or Schrödinger to correlate structural features (e.g., logP, polar surface area) with activity. highlights the importance of lipophilic (logP) and steric (SMR) parameters in antibacterial QSAR studies .

- Molecular dynamics (MD) : Simulate receptor-ligand interactions over time to assess stability.

Data Analysis and Structural Studies

Q. How does the substitution pattern influence reactivity and bioactivity?

Q. What crystallographic tools are recommended for structural analysis?

Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) for X-ray crystallography. The program’s robustness in handling small-molecule data ensures accurate bond-length and angle measurements .

Methodological Considerations

Q. How to design stability studies for this compound under varying pH conditions?

Q. What strategies enhance selectivity in derivatization reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.